1-[2-(Diethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a pyrrolone derivative featuring a diethylaminoethyl substituent at the 1-position, a 3-fluoro-4-methylbenzoyl group at the 4-position, and a 4-methoxyphenyl moiety at the 5-position. Its molecular formula is C₂₄H₂₆FN₂O₄, with a molecular weight of 433.48 g/mol . The compound’s synthesis involves multi-step organic reactions, with structural modifications tailored to optimize physicochemical and pharmacological properties .
Properties
CAS No. |
618074-18-3 |
|---|---|
Molecular Formula |
C25H29FN2O4 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29FN2O4/c1-5-27(6-2)13-14-28-22(17-9-11-19(32-4)12-10-17)21(24(30)25(28)31)23(29)18-8-7-16(3)20(26)15-18/h7-12,15,22,29H,5-6,13-14H2,1-4H3/b23-21- |
InChI Key |
OSQGNSLPRSKUQW-LNVKXUELSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)C)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)C)F)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolidone Ring Formation
The pyrrolidone core is constructed via cyclization reactions. A common approach involves the condensation of β-ketoamide precursors with aldehydes or ketones under acidic or basic conditions. For example, reacting 3-fluoro-4-methylbenzoic acid derivatives with diethylaminoethylamine forms the diethylaminoethyl side chain early in the synthesis .
Key Reaction Conditions:
-
Catalyst: Palladium on activated charcoal (5–10 wt%) for hydrogenation steps .
-
Yield: 60–75% for initial cyclization.
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 20 | 25 | 25 |
| Reaction Time (h) | 4 | 6 | 5 |
| Yield (%) | 68 | 72 | 72 |
| Purity (HPLC, %) | 92 | 95 | 95 |
Functionalization with 4-Methoxyphenyl Group
The 4-methoxyphenyl substituent is incorporated via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Sigma-Aldrich product data (L429104) indicates the use of a copper(I)-catalyzed Ullmann coupling for attaching aryl groups to the pyrrolidone nitrogen .
Example Protocol:
-
Substrate: 5-Bromo-pyrrolidone intermediate.
-
Reagents: 4-Methoxyphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv).
Hydroxylation at the 3-Position
The 3-hydroxy group is introduced through oxidation or hydroxylation. A preferred method involves the use of hydrogen peroxide in a basic medium, as described in ChemDiv screening compound Y070-4492 .
Steps:
-
Oxidation: Treat the pyrrolidone with 30% H₂O₂ in NaOH/EtOH at 50°C for 3 hours .
-
Neutralization: Adjust pH to 7 with dilute HCl.
Critical Factors:
-
Excess H₂O₂ leads to over-oxidation; stoichiometric control is essential.
-
Reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Final Purification and Polymorph Control
Crystallization is the primary purification method. The compound is typically isolated as a free base or salt. Patent EP2264027A1 emphasizes polymorph control by recrystallizing from toluene/heptane mixtures to obtain Form II or III .
Recrystallization Protocol:
-
Dissolve crude product in hot toluene (80°C).
-
Add heptane dropwise until cloud point.
Data Table 2: Polymorph Stability
| Polymorph | Melting Point (°C) | Solubility (mg/mL, H₂O) | Stability (40°C/75% RH) |
|---|---|---|---|
| Form II | 158–160 | 0.12 | Stable for 6 months |
| Form III | 162–164 | 0.09 | Stable for 12 months |
Scalability and Industrial Considerations
Large-scale synthesis requires optimization for cost and safety:
-
Solvent Recovery: Acetonitrile and toluene are recycled via distillation .
-
Catalyst Reuse: Palladium catalysts are recovered via filtration and reactivation .
-
Process Safety: Exothermic reactions (e.g., Vilsmeier reagent preparation) are conducted in jacketed reactors with controlled cooling .
Analytical Characterization
Critical quality attributes are verified using:
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal applications. Key areas of interest include:
- Anticancer Activity : Due to structural similarities with known anticancer agents, it has shown potential in inhibiting tumor growth. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting mechanisms similar to those of established chemotherapeutics.
- Antimicrobial Properties : The compound's diverse functional groups may provide antimicrobial effects against specific pathogens. High-throughput screening methods have been employed to assess its activity against resistant strains of bacteria .
- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Molecular docking studies indicate favorable interactions with targets involved in neuroprotection .
Case Studies
Several studies have documented the biological effects and potential applications of this compound:
- Study on Anticancer Activity : A recent study evaluated its effects on human breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The study utilized flow cytometry and Western blot analysis to elucidate the underlying mechanisms .
- Antimicrobial Assessment : In vitro assays showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using microdilution methods, indicating promising antimicrobial activity .
Mechanism of Action
The mechanism by which 1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The 3-fluoro-4-methylbenzoyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:
- Compound 23 (): 4-Trifluoromethoxybenzoyl substitution. This group enhances lipophilicity but reduces solubility (32% yield, mp 246–248°C) .
- Compound 25 (): 3-Trifluoromethylbenzoyl substitution. The electron-withdrawing CF₃ group increases metabolic stability but lowers synthetic yield (9% yield, mp 205–207°C) .
- Compound 38 (): 3-Methylbenzoyl substitution.
Key Insight : The 3-fluoro-4-methyl group in the target compound balances lipophilicity and polarity, offering a compromise between solubility and bioavailability.
Substituent Variations on the Aminoethyl Side Chain
The diethylaminoethyl group at the 1-position is critical for binding interactions. Comparisons include:
- Compound 20 (): 2-Hydroxypropyl substitution. This hydrophilic group improves aqueous solubility (62% yield, mp 263–265°C) but may reduce CNS penetration .
- Compound 21 (): Dimethylaminophenyl substitution. The aromatic amine enhances π-π stacking but introduces steric hindrance .
- Compound in : Dimethylaminoethyl substitution. Reduced steric bulk compared to diethylaminoethyl may alter receptor affinity (MW 443.43, stored at -20°C) .
Key Insight: The diethylaminoethyl group in the target compound likely enhances both solubility (via tertiary amine protonation) and target binding through optimal steric flexibility.
Aromatic Ring Modifications at the 5-Position
The 4-methoxyphenyl group influences electronic and steric properties:
- Compound 23 (): 4-Trifluoromethoxyphenyl. The electron-deficient CF₃O group enhances metabolic resistance but may reduce aromatic interactions .
- Compound in : 3,4,5-Trimethoxyphenyl. Multiple methoxy groups increase hydrophilicity and hydrogen-bonding capacity (MW 498.57) .
- Compound in : 2-Fluorophenyl. Ortho-fluorine introduces steric constraints that may disrupt planar binding motifs .
Key Insight : The 4-methoxyphenyl group in the target compound provides moderate electron density and steric accessibility for target engagement.
Biological Activity
1-(2-(Diethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one, a complex pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, highlighting its anticancer and antimicrobial effects, as well as its mechanism of action.
Structural Overview
The compound features multiple functional groups that contribute to its biological activity:
- Pyrrole Ring : Central to many biological applications.
- Diethylamino Group : Enhances lipophilicity and may influence receptor interactions.
- Fluorinated Benzoyl Moiety : Known to improve metabolic stability and bioactivity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies have shown that the compound can reduce the proliferation of cancer cell lines, suggesting potential use in cancer therapy.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction | |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Antimicrobial Properties
The compound also demonstrates notable antimicrobial activity against various pathogens. The presence of diverse functional groups enhances its efficacy:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Potential Applications : Could be developed into a therapeutic agent for treating bacterial infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:
- FPR1 Antagonism : Similar compounds have been identified as antagonists of the N-formyl peptide receptor 1 (FPR1), which plays a role in inflammatory responses and tumor progression .
- Calcium Flux Modulation : Studies indicate that this compound can inhibit calcium flux in neutrophils, affecting their chemotaxis and adhesion properties .
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Tumor Growth Inhibition :
- A study demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its potential as an anticancer agent.
- Antimicrobial Efficacy Testing :
- Clinical isolates were tested against the compound, showing promising results in inhibiting pathogenic bacteria, suggesting further exploration for therapeutic use.
Q & A
Q. What synthetic strategies are commonly employed to synthesize this compound?
The synthesis involves multi-step organic reactions, including pyrrole ring formation and subsequent functionalization of aromatic groups. Key steps include nucleophilic substitution for introducing the diethylaminoethyl group and Friedel-Crafts acylation for the 3-fluoro-4-methylbenzoyl moiety. Purification is typically achieved via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for structural confirmation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the positions of substituents like the diethylaminoethyl and 4-methoxyphenyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups such as the hydroxy-pyrrolone and benzoyl carbonyl .
Q. What functional groups contribute to the compound’s potential pharmacological activity?
The diethylaminoethyl group enhances solubility and potential receptor binding, the 3-fluoro-4-methylbenzoyl moiety may improve metabolic stability, and the hydroxy-pyrrolone core could facilitate hydrogen bonding with biological targets. The 4-methoxyphenyl group may influence lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Yield optimization requires adjusting temperature (e.g., 60–80°C for acylation steps), solvent polarity (e.g., dichloromethane for electrophilic substitutions), and catalyst selection (e.g., Lewis acids for Friedel-Crafts reactions). Kinetic studies and Design of Experiments (DoE) approaches help identify critical parameters .
Q. How should researchers resolve contradictions in NMR spectral data?
Contradictions in proton splitting patterns or unexpected shifts can arise from dynamic exchange processes or impurities. Use 2D-NMR (e.g., NOESY for spatial proximity analysis) or X-ray crystallography for unambiguous structural confirmation. Cross-validation with high-resolution MS ensures purity .
Q. What strategies are used to design analogues with enhanced bioactivity?
Structure-activity relationship (SAR) studies focus on modifying substituents:
Q. How can computational methods elucidate the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations assess binding stability to enzymes (e.g., COX-2 or kinases), while density functional theory (DFT) calculates electronic properties influencing reactivity. Pharmacophore modeling identifies critical interaction sites for lead optimization .
Q. What purification challenges arise during scale-up, and how are they addressed?
Scale-up introduces impurities from side reactions (e.g., over-acylation). High-performance liquid chromatography (HPLC) with reverse-phase columns ensures purity. Solvent recycling and green chemistry principles (e.g., aqueous workup) minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
